

# Primary Research Applications of 1,4-Butanediol-d10

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## Compound of Interest

Compound Name: 1,4-Butanediol-d10

CAS No.: 71760-76-4

Cat. No.: B1271918

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## A Technical Guide for Forensic, Metabolic, and Materials Science

### Executive Summary

#### 1,4-Butanediol-d10 (

) serves as a high-precision isotopic tool in two distinct scientific domains: Forensic Toxicology and Polymer Physics. Its utility stems from the kinetic stability of the carbon-deuterium (

) bonds, which provide a mass-shifted signature distinguishable by Mass Spectrometry (MS) and a scattering length density contrast visible to Small Angle Neutron Scattering (SANS).

Critical Technical Distinction: While the reagent is synthesized as the fully deuterated d10 isotopologue, the two hydroxyl deuteriums (

) are labile. In protic solvents (methanol, water, biological fluids), these exchange rapidly with hydrogen. Consequently, in most analytical and biological applications, the molecule functions effectively as 1,4-Butanediol-d8. Researchers must account for this "Deuterium Switch" when calculating precursor/product ion masses.<sup>[1]</sup>

## Part 1: Physicochemical Profile & The Deuterium Switch

The substitution of protium (

) with deuterium (

) increases the molecular weight and alters vibrational modes without significantly changing steric volume.[1]

Property	1,4-Butanediol (	1,4-Butanediol-d10 (	Functional Species in Bio-Matrix
CAS Number	110-63-4	71760-76-4	74829-49-5 (backbone)
Molecular Weight	90.12 g/mol	100.18 g/mol	98.17 g/mol (as )
Boiling Point	230 °C	~228–230 °C	N/A
Hydroxyl Exchange	Rapid (H)	Rapid (D H)	Immediate in plasma/urine
Primary Use	Industrial Solvent, GHB Precursor	Neutron Contrast, Mechanistic Probe	MS Internal Standard

### The "Deuterium Switch" Phenomenon

In forensic analysis involving blood or urine, the

groups of **1,4-Butanediol-d10** instantly exchange with solvent water:

Implication: When setting up Multiple Reaction Monitoring (MRM) transitions in LC-MS/MS, the precursor ion must be calculated based on the d8 mass (m/z 98 + adduct), not d10.

## Part 2: Forensic Toxicology (Gold Standard Protocol)[1]

1,4-BD is a pro-drug for Gamma-Hydroxybutyrate (GHB). Differentiating exogenous 1,4-BD ingestion from endogenous GHB requires precise quantification. **1,4-Butanediol-d10** (detected as d8) is the requisite Internal Standard (IS) to correct for extraction efficiency and matrix effects.

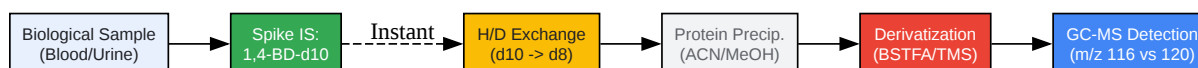
### Experimental Workflow: GC-MS Quantification

Objective: Quantify 1,4-BD in whole blood using 1,4-BD-d10 as the IS.

- Sample Preparation:
  - Aliquot  
  
of whole blood.[1]
  - Spike IS: Add  
  
of **1,4-Butanediol-d10** stock (  
  
in methanol). Note: Methanol facilitates immediate H/D exchange on hydroxyls.
- Protein Precipitation:
  - Add  
  
cold Acetonitrile/Methanol (80:20). Vortex for 30s.
  - Centrifuge at  
  
for 10 min.
- Derivatization (Critical Step):
  - Transfer supernatant to a glass vial.[1] Evaporate to dryness under nitrogen at  
  
.

- Add  
  
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]
- Incubate at  
  
for 20 min.
- Mechanism:[2][3] The TMS groups replace the hydroxyl protons.[1]
- Resultant Analyte: Bis-TMS-1,4-BD-d8.
- GC-MS Analysis:
  - Column: DB-5MS or equivalent capillary column.[1]
  - Inlet: Splitless,  
  
.[1]
  - Ions Monitored (SIM Mode):
    - Target (1,4-BD-TMS): m/z 116 (base peak), 147.
    - IS (1,4-BD-d8-TMS): m/z 120 (base peak, mass shift from fragment), 154.

## Visualization: Analytical Workflow



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Caption: Workflow for 1,4-BD quantification showing the critical H/D exchange step prior to derivatization.

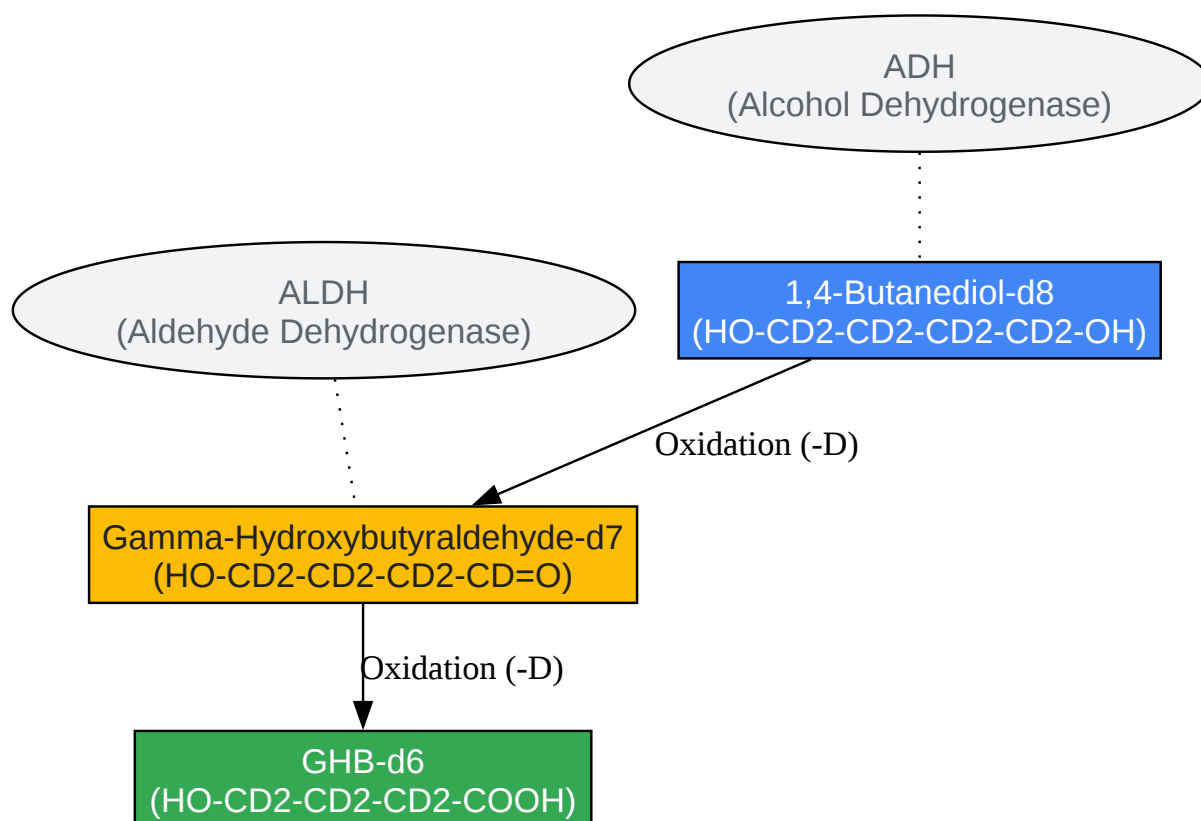
## Part 3: Metabolic Mechanistics & Tracing

1,4-BD-d10 is used to map the conversion kinetics to GHB. This pathway is mediated by Alcohol Dehydrogenase (ADH).[1][4] The use of deuterated substrate allows for the measurement of the Kinetic Isotope Effect (KIE), potentially slowing metabolism and altering the pharmacokinetics compared to the non-deuterated form.

## Pathway Logic

- Oxidation 1 (ADH): 1,4-BD-d8 is oxidized to -hydroxybutyraldehyde-d7.[1] (Loss of one D from and the H from the hydroxyl).[1]
- Oxidation 2 (ALDH): Aldehyde is oxidized to GHB-d6.[1] (Loss of the aldehydic D).[1]
- Result: The final metabolite is GHB-d6 ([1])

## Visualization: Metabolic Fate



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Caption: Metabolic conversion of deuterated 1,4-BD to GHB, resulting in a d6-isotopologue metabolite.

## Part 4: Polymer Science (SANS Applications)

In materials science, **1,4-Butanediol-d10** is a monomer for synthesizing deuterated polymers, such as Polybutylene Terephthalate (PBT-d8). These deuterated polymers are mixed with non-deuterated analogs to create contrast for Small Angle Neutron Scattering (SANS).[1]

### Synthesis Protocol: Melt Polycondensation

Objective: Synthesize PBT-d8 for neutron scattering studies.

- Reactants:
  - Dimethyl Terephthalate (DMT).[1]

- **1,4-Butanediol-d10** (Excess, 1.2:1 molar ratio).
- Catalyst: Titanium(IV) butoxide.[1]
- Transesterification ( ):
  - DMT + 1,4-BD-d10  
Bis(hydroxybutyl-d8) terephthalate + Methanol.
  - Note: The hydroxyl D atoms are exchanged/lost as methanol ( ).[1] The polymer backbone retains the unit.[1]
- Polycondensation ( , Vacuum):
  - Oligomers polymerize to form high MW PBT-d8.[1][5]
  - Excess 1,4-BD is removed under high vacuum.
- Application:
  - Blend PBT-d8 (minority phase) with standard PBT or PET.[1]
  - SANS Analysis: The deuterium-rich domains scatter neutrons differently, revealing the Radius of Gyration ( ) and chain conformation in the melt or solid state.

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